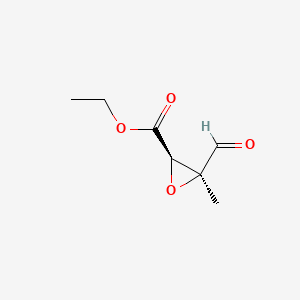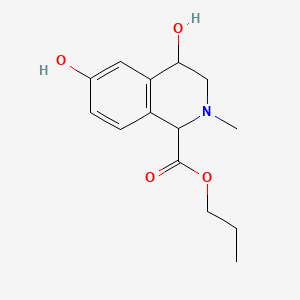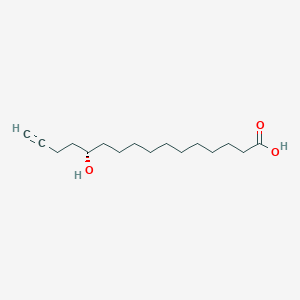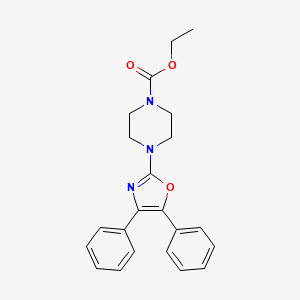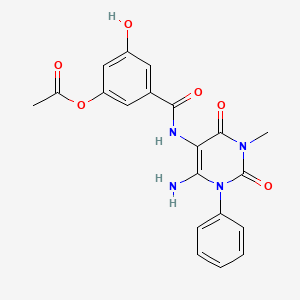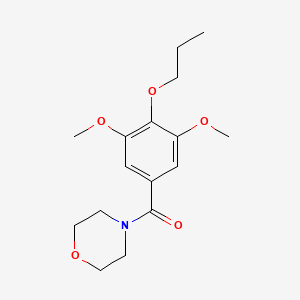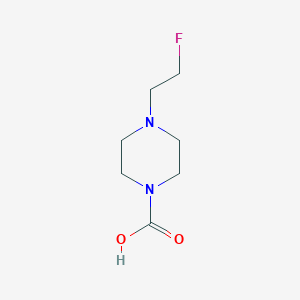
4-(2-Fluoroethyl)piperazine-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Fluoroethyl)piperazine-1-carboxylic acid is a chemical compound that belongs to the piperazine family. Piperazine derivatives are known for their wide range of biological and pharmacological activities. This compound is characterized by the presence of a fluoroethyl group attached to the piperazine ring, which can influence its chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluoroethyl)piperazine-1-carboxylic acid typically involves the reaction of piperazine with 2-fluoroethyl halides under basic conditions. One common method is the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . Another approach involves the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general principles of large-scale synthesis of piperazine derivatives involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
4-(2-Fluoroethyl)piperazine-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an amine.
Substitution: The fluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Alcohols or amines derived from the reduction of the carboxylic acid group.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
科学研究应用
4-(2-Fluoroethyl)piperazine-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex piperazine derivatives.
Industry: The compound can be used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-(2-Fluoroethyl)piperazine-1-carboxylic acid is not fully understood. piperazine derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors. For example, some piperazine compounds act as GABA receptor agonists, which can influence neurotransmission . The fluoroethyl group may enhance the compound’s ability to cross biological membranes and interact with target molecules.
相似化合物的比较
Similar Compounds
Piperazine: A basic structure with two nitrogen atoms in a six-membered ring.
Ethyl 4-(2-fluoroethyl)piperazine-1-carboxylate: Similar structure but with an ester group instead of a carboxylic acid.
tert-Butyl 4-(2-fluoroethyl)piperazine-1-carboxylate: Another ester derivative with a tert-butyl group.
Uniqueness
4-(2-Fluoroethyl)piperazine-1-carboxylic acid is unique due to the presence of the fluoroethyl group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
属性
CAS 编号 |
596820-62-1 |
|---|---|
分子式 |
C7H13FN2O2 |
分子量 |
176.19 g/mol |
IUPAC 名称 |
4-(2-fluoroethyl)piperazine-1-carboxylic acid |
InChI |
InChI=1S/C7H13FN2O2/c8-1-2-9-3-5-10(6-4-9)7(11)12/h1-6H2,(H,11,12) |
InChI 键 |
PGSFJNUWETZFFW-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1CCF)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



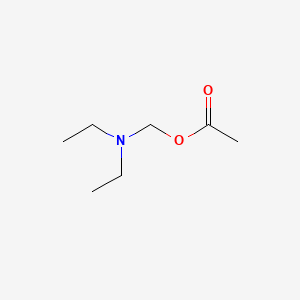
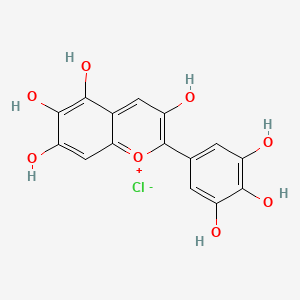
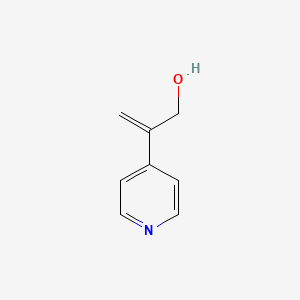
![4-Amino-3-[[4-[[[4-[(2,4-diaminophenyl)azo]phenyl]amino]carbonyl]phenyl]azo]-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonic acid](/img/structure/B13815260.png)
